molecular formula C26H22N4O4 B11189486 N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11189486
M. Wt: 454.5 g/mol
InChI Key: URLHEITUNDQCTI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that features a combination of benzodioxole, imidazobenzimidazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazobenzimidazole intermediates, followed by their coupling through acetamide linkage. Common reagents and conditions might include:

    Reagents: Benzodioxole derivatives, imidazobenzimidazole derivatives, acetic anhydride, catalysts.

    Conditions: Solvent systems (e.g., dichloromethane, ethanol), temperature control, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzodioxole ring.

    Reduction: Reduction of the imidazobenzimidazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development, targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(3-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C26H22N4O4/c1-16-5-4-6-17(11-16)14-29-25(32)21(30-20-8-3-2-7-19(20)28-26(29)30)13-24(31)27-18-9-10-22-23(12-18)34-15-33-22/h2-12,21H,13-15H2,1H3,(H,27,31)

InChI Key

URLHEITUNDQCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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